N-(1-(3-シクロブチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)-N,3,3-トリメチルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide is a useful research compound. Its molecular formula is C19H28N6O and its molecular weight is 356.474. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
トリアゾロ[4,3-a]ピラジン構造を有する類似化合物が合成され、その抗菌活性が試験されています . これらの化合物のいくつかは、グラム陽性菌である黄色ブドウ球菌と、グラム陰性菌である大腸菌の両方に対して、中等度から良好な抗菌活性を示しました . これは、ご興味のある化合物にも、潜在的な抗菌用途がある可能性を示唆しています。
抗癌活性
一部のビス(1,2,4-トリアゾロ[3,4-b][1,3,4])誘導体が合成され、乳癌細胞株に対する細胞毒性が試験されました . 構造的類似性から、化合物「N-(1-(3-シクロブチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)-N,3,3-トリメチルブタンアミド」にも、潜在的な抗癌用途がある可能性があります。
合成薬物開発
ご興味のある化合物中に含まれるトリアゾロ[4,3-b]ピリダジン環のような、窒素含有ヘテロ環は、合成薬物中に広く見られます . それらは、多くの生理活性化合物や薬物の基本骨格です . したがって、この化合物は、新規薬物の開発に潜在的に使用できます。
機能性材料
窒素含有ヘテロ環は、機能性材料にも広く見られます . これは、化合物「N-(1-(3-シクロブチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)アゼチジン-3-イル)-N,3,3-トリメチルブタンアミド」が、新規機能性材料の開発に潜在的な用途がある可能性を示唆しています。
生物活性
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound falls within the category of fused heterocycles and possesses multiple functional groups which may influence its interaction with biological systems.
Structural Characteristics
The compound's molecular formula is C17H19FN8, and it has a molecular weight of approximately 354.385 Da. Its structure includes a triazolo-pyridazine core combined with an azetidine ring and a trimethylbutanamide moiety. The presence of these structural components is believed to contribute to its diverse biological activities.
Structural Feature | Description |
---|---|
Core Structure | [1,2,4]triazolo[4,3-b]pyridazine |
Functional Groups | Cyclobutyl group, azetidine ring, trimethylbutanamide |
Molecular Weight | 354.385 Da |
Physical Appearance | Pale yellow solid, melting point 188–189 °C |
Pharmacological Properties
Research indicates that compounds similar to N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide exhibit a range of biological activities including:
- Anticancer Activity : Compounds derived from triazolo-pyridazine scaffolds have shown promising anticancer effects in various cell lines. For instance, studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against tumor cells .
- Antidiabetic Effects : Similar compounds have been investigated for their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are beneficial in managing diabetes by enhancing insulin secretion and lowering blood glucose levels .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within the body. For example:
- Inhibition of protein-protein interactions involved in cancer progression.
- Modulation of enzymatic pathways related to glucose metabolism.
In Vitro Studies
In vitro studies have focused on evaluating the compound's cytotoxic effects on various cancer cell lines. For example:
- A study indicated that derivatives of the triazolo-pyridazine scaffold exhibited significant growth inhibition in MV4;11 leukemia cells .
In Vivo Studies
Preclinical models have been utilized to assess the safety and efficacy of this compound:
特性
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-19(2,3)10-17(26)23(4)14-11-24(12-14)16-9-8-15-20-21-18(25(15)22-16)13-6-5-7-13/h8-9,13-14H,5-7,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSETVLZRSLJXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。